1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine is an organic compound characterized by the presence of a pyrazole ring substituted with a 3-bromo-4-fluorobenzyl group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The molecular formula for this compound is C10H9BrFN3, and it has garnered attention due to its utility as an intermediate in the synthesis of various pharmaceutical compounds.
This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. Pyrazoles are five-membered aromatic heterocycles that contain two adjacent nitrogen atoms. The presence of substituents such as bromine and fluorine can significantly influence the compound's reactivity and biological properties.
The synthesis of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine typically involves a nucleophilic substitution reaction. The most common synthetic route includes the reaction of 3-bromo-4-fluorobenzyl bromide with 1H-pyrazol-4-amine under basic conditions.
The reaction is usually conducted in a solvent such as dimethylformamide or dimethyl sulfoxide, using bases like potassium carbonate or sodium hydride to facilitate the nucleophilic attack. The mixture is heated to promote the reaction, leading to the formation of the desired product.
Industrial production may employ continuous flow reactors to enhance efficiency and yield, alongside purification techniques such as recrystallization or chromatography to obtain high-purity compounds .
The molecular structure of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine features a pyrazole ring connected to a benzyl group that contains bromine and fluorine substituents. The structural formula can be represented as follows:
The InChI (International Chemical Identifier) for this compound is:
The InChI Key is:
These identifiers are crucial for database searches and chemical information retrieval .
1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine can participate in various chemical reactions:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation to yield corresponding ketones or aldehydes.
Reduction: Reduction processes can convert the compound into corresponding alcohols or amines.
Substitution Reactions: The fluorine atom may also be substituted under appropriate conditions .
These reactions can be facilitated by adjusting reaction conditions such as temperature, solvent choice, and the presence of catalysts. Understanding these reactions is essential for developing new derivatives with enhanced properties.
The mechanism of action for 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine varies based on its application in medicinal chemistry. It may interact with specific biological targets such as enzymes or receptors, modulating their activity through competitive inhibition or allosteric effects. The precise molecular pathways involved depend on the specific therapeutic context in which the compound is utilized .
The chemical stability of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine is influenced by its substituents, which can affect reactivity towards electrophiles and nucleophiles. Its functional groups make it amenable to further chemical modifications.
1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine finds applications primarily in:
Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds with potential therapeutic effects against various diseases.
Organic Synthesis: The compound acts as a building block for creating more complex organic molecules.
Material Science: It may also be utilized in developing new materials with specific properties, including polymers and liquid crystals .
Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and synthetic adaptability. The unsubstituted pyrazole core exists in tautomeric forms, enabling diverse chemical modifications that enhance biological interactions [7]. Historically, pyrazole-based drugs have demonstrated significant therapeutic value, exemplified by celecoxib (COX-2 inhibitor), rimonabant (cannabinoid receptor antagonist), and sildenafil (PDE5 inhibitor). These agents exploit the pyrazole ring’s capacity for hydrogen bonding, π-π stacking, and metabolic stability [7]. The 1H-pyrazol-4-amine substructure—a key precursor in our target compound—provides an electron-rich amine group that facilitates interactions with biological targets, including ion channels and enzymes [6]. Natural pyrazole-containing compounds (e.g., isolates from watermelon seeds) further validate the scaffold’s biological relevance [7].
Table 1: Clinically Approved Pyrazole-Based Drugs
Drug Name | Therapeutic Category | Molecular Target |
---|---|---|
Celecoxib | Anti-inflammatory | COX-2 inhibitor |
Rimonabant | Anti-obesity | Cannabinoid receptor CB1 |
Sildenafil | Erectile dysfunction | PDE5 inhibitor |
Fomepizole | Antidote (ethylene glycol poisoning) | Alcohol dehydrogenase inhibitor |
Halogen atoms (bromine/fluorine) are strategically incorporated into benzyl-pyrazoles to optimize pharmacodynamic and pharmacokinetic properties. Bromine enhances molecular polarizability and van der Waals interactions with hydrophobic binding pockets, while fluorine improves metabolic stability, membrane permeability, and bioavailability by reducing oxidative metabolism [8]. The 3-bromo-4-fluorobenzyl moiety in our target compound exemplifies this dual advantage:
The 3-bromo-4-fluorobenzyl group in 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine enables precise targeting of allosteric sites in ion channels like the cystic fibrosis transmembrane conductance regulator (CFTR). Cryo-EM studies reveal that shallow, membrane-exposed pockets in CFTR—similar to ivacaftor’s binding site—prefer halogenated aryl groups for enhanced hydrophobic complementarity [3]. Key advantages include:
Table 2: Physicochemical Properties of 1-(3-Bromo-4-fluorobenzyl)-1H-pyrazol-4-amine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₉BrFN₃ | Confirms elemental composition |
Molecular Weight | 270.10 g/mol | Within "drug-like" range |
Hydrogen Bond Acceptors | 3 | Facilitates target binding |
Hydrogen Bond Donors | 1 (amine group) | Enables solubility & protein interactions |
XLogP3 | 1.9 | Optimal lipophilicity for membrane permeation |
SMILES | C1=CC(=C(C=C1F)Br)CN2C=C(C=N2)N | Encodes structural connectivity |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: